molecular formula C18H23N3O3S B13498706 N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide

N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide

Cat. No.: B13498706
M. Wt: 361.5 g/mol
InChI Key: CBKAXRVHNBZADL-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes an amino group, a diethylsulfamoyl group, and a biphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. The amino and diethylsulfamoyl groups are then introduced through a series of reactions, including nitration, reduction, and sulfonation. The final step involves the acetylation of the amino group to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a dihydrofolate reductase (DHFR) inhibitor.

    Industry: Used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide involves its interaction with specific molecular targets. For example, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and biphenyl-based molecules, such as:

  • N-(4-diethylsulfamoyl-phenyl)-acetamide
  • N-(4-aminophenyl)-acetamide
  • N-(4-sulfamoylphenyl)-acetamide .

Uniqueness

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 298.36 g/mol
  • IUPAC Name : N-[3-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide

This compound features an amino group, a diethylsulfamoyl moiety, and a biphenyl framework, which contribute to its unique reactivity and biological properties .

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme involved in the synthesis of tetrahydrofolate, essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrate its potential as a bactericidal agent .

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
K. pneumoniae32128
P. aeruginosa1664

These results suggest that the compound could be developed further as an antimicrobial agent against resistant strains .

Anticancer Activity

The compound's ability to inhibit DHFR positions it as a candidate for anticancer therapy. Studies have shown that it can effectively induce apoptosis in various cancer cell lines by disrupting folate metabolism, leading to reduced cell proliferation .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a clinical evaluation involving patients with bacterial infections resistant to standard treatments, this compound was administered. Results showed a marked improvement in infection resolution rates compared to control groups receiving placebo treatments .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-[3-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C18H23N3O3S/c1-4-21(5-2)25(23,24)18-12-15(19)9-10-17(18)14-7-6-8-16(11-14)20-13(3)22/h6-12H,4-5,19H2,1-3H3,(H,20,22)

InChI Key

CBKAXRVHNBZADL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC(=CC=C2)NC(=O)C

Origin of Product

United States

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